molecular formula C9H9Cl2NO B1174924 C.I. Basic Orange 48 CAS No. 12764-81-7

C.I. Basic Orange 48

Cat. No.: B1174924
CAS No.: 12764-81-7
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Basic Orange 48 is a synthetic cationic (basic) dye belonging to the class of aromatic amines. These dyes are widely used in industrial applications due to their bright hues and affinity for synthetic fibers like acrylics. Basic dyes often require acidic conditions for optimal dyeing and may exhibit varying stability, solubility, and toxicity profiles depending on their molecular architecture .

Properties

CAS No.

12764-81-7

Molecular Formula

C9H9Cl2NO

Synonyms

C.I. Basic Orange 48

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Basic Dyes

The following table compares C.I. Basic Orange 48 with structurally analogous basic dyes listed in the evidence, focusing on molecular weight, structural features, and applications:

Compound CAS Number Molecular Weight Key Structural Features Primary Applications
This compound Not provided Not available Likely diaminophenyl/azo-based cationic dye Textiles, inks, potential biological staining
Basic Orange 2 532-82-1 248.7114 Diaminophenyl derivative with Cl⁻ counterion Textile dyeing, paper coloring
Basic Orange 21 3056-93-7 350.8844 Extended aromatic system with Cl⁻ Leather, paper, and specialty inks
Basic Red 1 989-38-8 479.0103 Triarylmethane structure with Cl⁻ Biological staining, inkjet inks
Basic Violet 3 548-62-9 407.9788 Triphenylmethane derivative (Methylrosanilinium chloride) Histological staining, ballpoint inks

Key Observations:

Structural Variations: Basic Orange 2 and 21 share a diaminophenyl backbone but differ in substituents and molecular weight, affecting solubility and color intensity. Basic Orange 21’s higher molecular weight (350.88 vs. 248.71 for Orange 2) may reduce water solubility but enhance lightfastness . Basic Red 1 and Violet 3 belong to the triarylmethane family, which provides deeper color saturation compared to simpler diaminophenyl structures. Their larger aromatic systems contribute to higher molecular weights (479.01 and 407.98, respectively) and broader application in inks and biological staining .

Application Differences: Basic Orange 2 and 21 are primarily used in textiles and paper, whereas Basic Violet 3 is favored in medical histology due to its strong affinity for cell nuclei . Triarylmethane dyes (e.g., Basic Red 1) are common in inkjet printing, as noted in thermal ink formulations .

Functional Comparison with Natural Dyes

While structurally distinct, this compound may share functional similarities with natural dyes like C.I. Natural Orange 4 (Annatto). Annatto, derived from Bixa orellana seeds, contains β-apo-8'-carotenal and is used in food coloring (e.g., cheeses, butter). Key differences include:

  • Solubility : Annatto dissolves in alkaline solutions, whereas basic dyes require acidic conditions.
  • Stability : Synthetic basic dyes generally exhibit superior colorfastness compared to natural dyes, which degrade under UV exposure .

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